N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-dimethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-dimethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1111160-50-9
VCID: VC4185459
InChI: InChI=1S/C21H17N3O6S2/c1-27-14-6-11-12(7-15(14)28-2)24-18(23-19(11)25)17(32-21(24)31)20(26)22-8-10-3-4-13-16(5-10)30-9-29-13/h3-7H,8-9H2,1-2H3,(H,22,26)(H,23,25)
SMILES: COC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OC
Molecular Formula: C21H17N3O6S2
Molecular Weight: 471.5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-dimethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

CAS No.: 1111160-50-9

Cat. No.: VC4185459

Molecular Formula: C21H17N3O6S2

Molecular Weight: 471.5

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-7,8-dimethoxy-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide - 1111160-50-9

Specification

CAS No. 1111160-50-9
Molecular Formula C21H17N3O6S2
Molecular Weight 471.5
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Standard InChI InChI=1S/C21H17N3O6S2/c1-27-14-6-11-12(7-15(14)28-2)24-18(23-19(11)25)17(32-21(24)31)20(26)22-8-10-3-4-13-16(5-10)30-9-29-13/h3-7H,8-9H2,1-2H3,(H,22,26)(H,23,25)
SMILES COC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC5=C(C=C4)OCO5)OC

Introduction

Synthesis Pathway

The synthesis of such compounds often involves:

  • Formation of the thiazoloquinazoline core: This step typically uses condensation reactions between quinazoline derivatives and sulfur-containing reagents.

  • Functionalization with benzodioxole: The benzodioxole moiety is introduced via alkylation or amidation reactions.

  • Final modifications: Methoxy groups and the carboxamide functionality are added through selective substitution reactions.

Each step requires precise control over reaction conditions to ensure the desired regioselectivity and yield.

Biological Relevance

Compounds with similar structural motifs have been investigated for their pharmacological potential due to the following reasons:

Antimicrobial Activity

  • Heterocyclic systems like thiazoloquinazolines are known to exhibit antimicrobial properties by targeting bacterial enzymes or membranes .

  • The sulfur atom in the thiazole ring may enhance interactions with microbial targets.

Anticancer Potential

  • Quinazoline derivatives are widely studied for their role as kinase inhibitors in cancer therapy.

  • The presence of methoxy groups and carboxamide functionality could improve binding affinity to cancer-related proteins.

Anti-inflammatory Effects

  • Benzodioxole-containing compounds have shown promise as inhibitors of inflammatory mediators like cyclooxygenase (COX) enzymes .

Computational Studies

Molecular docking simulations can provide insights into the compound's binding affinity with biological targets:

  • Binding Energy: Compounds with similar structures have demonstrated binding energies ranging from -6 to -9 kcal/mol in docking studies against enzymes like 5-lipoxygenase (5-LOX) .

  • Potential Targets: Likely targets include kinases, COX enzymes, and bacterial topoisomerases.

Research Gaps and Future Directions

  • Experimental Validation: While computational studies suggest potential bioactivity, experimental assays (e.g., enzymatic inhibition tests) are required for confirmation.

  • Toxicity Studies: The safety profile of the compound needs evaluation through cytotoxicity assays.

  • Structure Optimization: Modifications to enhance solubility and bioavailability could be explored.

This compound represents a promising candidate for further research in medicinal chemistry due to its multifunctional framework and potential biological activities.

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